3-((4-(2-fluorophenyl)piperazin-1-yl)(4-(methylthio)phenyl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
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Description
3-((4-(2-fluorophenyl)piperazin-1-yl)(4-(methylthio)phenyl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C27H32FN3O3S and its molecular weight is 497.63. The purity is usually 95%.
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Scientific Research Applications
PET Tracers for 5-HT1A Receptors
Research has identified fluoropyridinyl derivatives, structurally similar to the specified compound, as potential PET (Positron Emission Tomography) tracers for serotonin 5-HT1A receptors. These compounds, including cyclohexanecarboxamide derivatives, show high brain uptake and slow brain clearance, indicating their promise for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Bioactivities of Mannich Bases with Piperazines
A study explored the synthesis of new Mannich bases with piperazines, revealing their significant cytotoxic/anticancer and carbonic anhydrase inhibitory effects. This demonstrates the potential of such compounds in the design of new therapeutic agents (Gul et al., 2019).
Antioxidant Properties
Compounds containing a piperazin-1´-yl moiety have been investigated for their antioxidant properties. Such studies provide insights into the structure-antioxidant relationships, aiding in the development of compounds with enhanced antioxidative effects (Malík et al., 2017).
Crystal Structure Analysis
The crystal structure and Hirshfeld surface analysis of compounds structurally related to the specified molecule have been carried out, offering insights into their molecular interactions and stability. This research aids in understanding the physicochemical properties of such compounds (Ullah & Stoeckli-Evans, 2021).
Dopamine Transporter Affinity
Research into chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines has investigated their affinity for the dopamine transporter (DAT), indicating potential applications in developing therapeutic agents for cocaine abuse (Hsin et al., 2003).
properties
IUPAC Name |
3-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-methylsulfanylphenyl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32FN3O3S/c1-19-18-24(32)25(27(33)31(19)16-17-34-2)26(20-8-10-21(35-3)11-9-20)30-14-12-29(13-15-30)23-7-5-4-6-22(23)28/h4-11,18,26,32H,12-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQDXLFAQWYMAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=C(C=C2)SC)N3CCN(CC3)C4=CC=CC=C4F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.